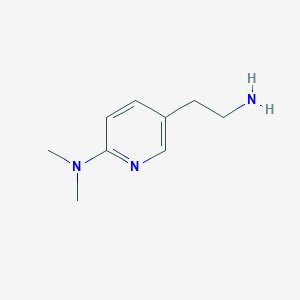

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and two methyl groups attached to the nitrogen atom of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of the chlorine atom with the aminoethyl group. The reaction is usually conducted under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various electrophiles like alkyl halides, acyl chlorides; reactions are often carried out in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups attached to the aminoethyl moiety.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neuropharmacology:

Research indicates that derivatives of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine may serve as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the treatment of Alzheimer’s disease. The nitrogen-containing heterocycles exhibit strong interactions with the catalytic sites of these enzymes, suggesting their utility in developing novel anti-Alzheimer agents .

2. Anticancer Activity:

The compound has shown promise in anticancer studies. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines, indicating potential therapeutic efficacy . The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

3. Antimicrobial Properties:

Preliminary investigations suggest that this compound derivatives exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for similar compounds range around 256 µg/mL, highlighting their potential as antimicrobial agents .

Organic Synthesis Applications

1. Catalysis:

this compound can be utilized as a catalyst or co-catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for synthesizing complex organic molecules. For example, it has been employed in the synthesis of substituted indoles and tetrazoles via Fischer indole synthesis and click chemistry, respectively .

2. Buffering Agent:

In biochemical applications, this compound serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 in cell cultures. This property is crucial for experiments requiring stable pH conditions to ensure optimal enzyme activity and cellular function .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effectiveness |

|---|---|---|

| Neuropharmacology | AChE/BChE Inhibition | Potential anti-Alzheimer agents |

| Anticancer | Various cancer cell lines | Significant growth inhibition |

| Antimicrobial | E. coli, S. aureus | MIC ~256 µg/mL |

Table 2: Synthetic Applications

| Reaction Type | Product | Conditions |

|---|---|---|

| Fischer Indole Synthesis | Indoles | Mild conditions |

| Click Chemistry | Tetrazoles | Solvent-free environment |

Case Studies

Case Study 1: Anti-Alzheimer Agents

A study focused on synthesizing aryl-substituted 2-aminopyridine derivatives demonstrated that modifications to the core structure led to enhanced AChE inhibitory activity. Molecular docking studies revealed that these compounds could effectively bind to both the catalytic active site and peripheral anionic site of AChE, indicating their potential as dual-action inhibitors .

Case Study 2: Anticancer Efficacy

Research involving the synthesis of N-aryl derivatives of this compound revealed significant anticancer properties against several cell lines, including OVCAR-8 and NCI-H40. The percent growth inhibition ranged from 75% to over 85%, showcasing the compound's potential as a lead structure for developing new anticancer therapies .

Mécanisme D'action

The mechanism of action of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as a ligand, binding to specific sites on proteins or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethanolamine: A simple amino alcohol with similar structural features but lacks the pyridine ring.

N-Methylethanolamine: Contains a methyl group on the nitrogen atom, similar to the dimethyl groups in 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine.

Diethanolamine: Contains two hydroxyl groups and an amino group, differing in the functional groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both the pyridine ring and the dimethylaminoethyl group, which confer distinct chemical properties and reactivity. This combination of structural features makes it a valuable compound for various research and industrial applications.

Activité Biologique

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H15N3 and features a pyridine ring substituted with a dimethylamino group and an aminoethyl side chain. This unique structure contributes to its distinct pharmacological activities, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It acts as a ligand, modulating the activity of these targets through several pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit nitric oxide synthase, suggesting that this compound may possess comparable inhibitory effects on other enzymes involved in physiological processes.

- Neurotransmitter Interaction : The structural features of this compound may allow it to interact with neurotransmitter systems, indicating potential therapeutic applications in neurodegenerative diseases .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The potential anti-inflammatory properties of aminopyridine derivatives indicate that this compound could be beneficial in managing inflammatory conditions.

- Neuroprotective Potential : Given its interaction with neurotransmitter systems, it may play a role in protecting neurons from degeneration, which is critical in neurodegenerative diseases like Alzheimer's .

Case Studies

- Inhibition of Acetylcholinesterase (AChE) : A study investigated the inhibitory effects of pyridine derivatives on AChE, an enzyme crucial for neurotransmission. Compounds similar to this compound demonstrated significant inhibition rates, suggesting potential use in Alzheimer's treatment .

- Neuroprotective Studies : Another study focused on the neuroprotective effects of aminopyridines in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death and oxidative damage, supporting their potential role in neuroprotection.

Applications

The unique properties of this compound suggest various applications across different fields:

- Medicinal Chemistry : Its potential as a therapeutic agent against neurodegenerative diseases positions it as a valuable candidate for drug development.

- Biochemical Research : As a ligand in receptor studies, it can aid in understanding biochemical pathways and developing new therapeutic strategies .

- Industrial Use : The compound may be utilized in the synthesis of specialty chemicals due to its unique reactivity profile .

Propriétés

IUPAC Name |

5-(2-aminoethyl)-N,N-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9-4-3-8(5-6-10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHADOMJOEYYNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.